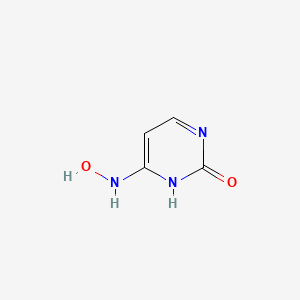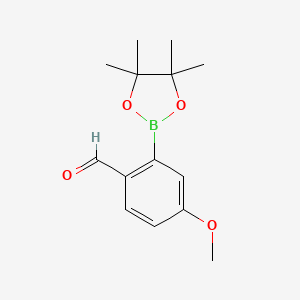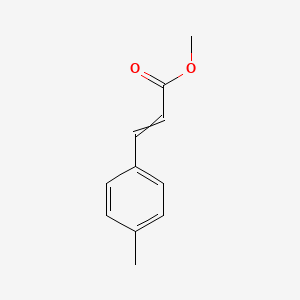
3-Chloropropyl(dimethoxymethyl)silane
Descripción general
Descripción
3-Chloropropyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C6H15ClO2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis and in the production of various silane coupling agents . This compound is known for its reactivity and versatility in chemical processes, making it valuable in multiple industrial applications.
Métodos De Preparación
3-Chloropropyl(dimethoxymethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Chloropropyl(dimethoxymethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amino or alkoxy groups, using appropriate reagents.
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation Reactions: It can undergo condensation with other silanes or silanols to form siloxane bonds, which are crucial in the formation of polysiloxanes.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Chloropropyl(dimethoxymethyl)silane involves its ability to form strong chemical bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface treatments and adhesion processes . The molecular targets and pathways involved include the formation of covalent bonds with surface hydroxyl groups, leading to enhanced adhesion and durability of coatings and adhesives.
Comparación Con Compuestos Similares
3-Chloropropyl(dimethoxymethyl)silane can be compared with other similar compounds, such as:
3-Mercaptopropyl(dimethoxymethyl)silane: This compound contains a mercapto group instead of a chloro group, which imparts different reactivity and applications.
3-Methacryloxypropyl(dimethoxymethyl)silane: This compound has a methacryloxy group, making it suitable for use in polymerization reactions and the production of functionalized polymers.
(N,N-dimethyl-3-aminopropyl)(dimethoxymethyl)silane: This compound contains an amino group, which is useful in the synthesis of amine-functionalized silanes and their applications in surface modification.
The uniqueness of this compound lies in its chloro group, which provides specific reactivity for substitution reactions and its utility in the synthesis of various silane coupling agents.
Propiedades
IUPAC Name |
3-chloropropyl(dimethoxymethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGFWKUXADMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B7884459.png)
![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)


![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)

